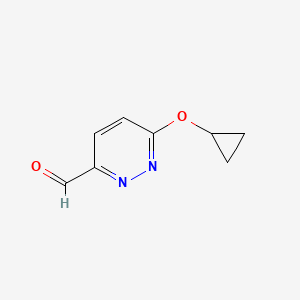

6-Cyclopropoxypyridazine-3-carbaldehyde

Description

6-Cyclopropoxypyridazine-3-carbaldehyde is a pyridazine derivative featuring a cyclopropoxy substituent at the 6-position and a carbaldehyde group at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer distinct electronic properties compared to pyridine or pyrimidine analogs. The carbaldehyde moiety offers versatility for further functionalization, such as condensation reactions to form hydrazones or Schiff bases.

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

6-cyclopropyloxypyridazine-3-carbaldehyde |

InChI |

InChI=1S/C8H8N2O2/c11-5-6-1-4-8(10-9-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

BWPMGGHRWSLJMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NN=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde typically involves the reaction of cyclopropyl alcohol with 3-pyridazinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclopropyloxy group to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 6-(Cyclopropyloxy)-3-pyridazinecarboxylic acid.

Reduction: 6-(Cyclopropyloxy)-3-pyridazinecarbinol.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclopropyloxy)-3-pyridazinecarboxaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Pyridine-Based Analogues

Key Compound: 6-BOC-hydrazinopyridine-3-carboxylic acid ()

- Heterocycle Differences :

Pyridazine (two adjacent nitrogens) exhibits stronger electron-deficient character than pyridine (one nitrogen), influencing aromatic electrophilic substitution reactivity. Pyridazine’s dipole moment (≈3.5 D) exceeds pyridine’s (≈2.0 D), affecting solubility and intermolecular interactions. - Functional Groups :

The carbaldehyde group in 6-cyclopropoxypyridazine-3-carbaldehyde is less acidic (pKa ≈ 17–20 for aldehydes) compared to the carboxylic acid group (pKa ≈ 4–5) in the pyridine analog. This impacts ionization under physiological conditions and suitability for salt formation. - Synthetic Pathways :

The pyridine derivative in uses hydrazine and BOC protection, suggesting that similar strategies (e.g., cyclopropoxy introduction via nucleophilic substitution on a chloropyridazine intermediate) could apply to the target compound.

Comparison with Pyrimidine Derivatives

Key Compound: 2-Chloro-6-methylpyrimidine-4-carboxylic acid ()

- Heterocycle Differences: Pyrimidine (1,3-diazine) has nitrogen atoms at non-adjacent positions, reducing ring strain compared to pyridazine. This results in lower dipole moments (≈2.1 D) and distinct reactivity in electrophilic substitutions.

- Substituent Effects :

The chloro group in the pyrimidine derivative is a strong electron-withdrawing substituent, enhancing susceptibility to nucleophilic aromatic substitution. In contrast, the cyclopropoxy group in the pyridazine compound may participate in ring-opening reactions under acidic or thermal stress. - Functional Group Utility :

The carboxylic acid group in the pyrimidine derivative facilitates salt formation (e.g., in drug formulations), whereas the carbaldehyde in the pyridazine compound is more suited for covalent modifications (e.g., hydrazone formation).

Comparison with Other Heterocyclic Compounds

Key Compound: 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ()

- Structural Differences: The indeno-pyrazol-hydrazone features a fused bicyclic system with a hydrazone group, contrasting sharply with the monocyclic pyridazine core.

- Similar uncertainties may apply to this compound due to its strained ether moiety.

Data Table: Comparative Analysis of Heterocyclic Compounds

| Compound | Heterocycle | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | Pyridazine | Cyclopropoxy, carbaldehyde | Aldehyde condensation | Drug intermediates |

| 6-BOC-hydrazinopyridine-3-carboxylic acid | Pyridine | BOC-hydrazine, carboxylic acid | BOC deprotection, peptide coupling | Peptide synthesis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Chloro, methyl, carboxylic acid | Nucleophilic substitution | Agrochemicals |

| 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone | Indeno-pyrazol | Hydrazone, cyclohexyl | Coordination chemistry | Metal-organic frameworks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.